![molecular formula C10H11N3O2 B112001 Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 158980-21-3](/img/structure/B112001.png)

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate

説明

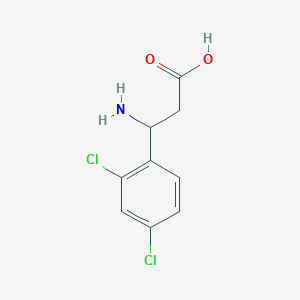

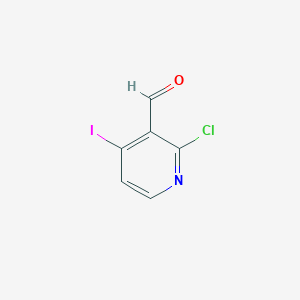

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 158980-21-3 . It has a molecular weight of 205.22 . The compound is solid in physical form .

Molecular Structure Analysis

The linear formula of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is C10H11N3O2 . The Inchi Code is provided in the source .Physical And Chemical Properties Analysis

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is a solid substance . It has a melting point of 169-171°C .科学的研究の応用

Antituberculosis Agents

- Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . The bacterial load was reduced by 90%, 99%, and 99.9% when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

- Results : The compounds showed significant activity against MDR-TB and XDR-TB .

Synthesis of Imidazo[1,2-a]pyridines

- Field : Organic Chemistry

- Application Summary : A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .

- Methods of Application : The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

- Results : This method provides a new way to synthesize imidazo[1,2-a]pyridines .

Sedatives and Anxiolytics

- Field : Pharmacology

- Application Summary : Imidazo[1,2-a]pyridine or its similar skeletal core is present in several clinically used drugs/therapeutics such as Zolpidem (sedative), Alpidem and Saridipem (both anxiolytic) .

- Methods of Application : These drugs are typically administered orally and work by enhancing the effect of the neurotransmitter GABA in the brain, which results in sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .

- Results : These drugs have been shown to be effective in treating conditions such as insomnia and anxiety .

Treatment of Heart Failure

- Field : Cardiology

- Application Summary : Olprinone , a drug that contains an imidazo[1,2-a]pyridine core, is used in the treatment of heart failure .

- Methods of Application : Olprinone is a phosphodiesterase 3 inhibitor that increases the contractility of the heart muscle and dilates blood vessels, which can improve the function of a failing heart .

- Results : Clinical trials have shown that olprinone can improve symptoms and exercise capacity in patients with heart failure .

Treatment of Peptic Ulcers

- Field : Gastroenterology

- Application Summary : Zolimidine , a drug that contains an imidazo[1,2-a]pyridine core, is used in the treatment of peptic ulcers .

- Methods of Application : Zolimidine works by reducing the production of stomach acid, which can help heal ulcers and prevent them from forming .

- Results : Clinical trials have shown that zolimidine can effectively treat peptic ulcers .

Treatment of Osteoporosis

- Field : Endocrinology

- Application Summary : Minodronic acid , a drug that contains an imidazo[1,2-a]pyridine core, is used in the treatment of osteoporosis .

- Methods of Application : Minodronic acid is a bisphosphonate that works by slowing bone loss, helping to maintain strong bones and reduce the risk of fractures .

- Results : Clinical trials have shown that minodronic acid can effectively treat osteoporosis .

Safety And Hazards

将来の方向性

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives could have potential applications in the development of new drugs, particularly for the treatment of resistant forms of tuberculosis.

特性

IUPAC Name |

ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWHXLCNUIXDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565533 | |

| Record name | Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |

CAS RN |

158980-21-3 | |

| Record name | Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

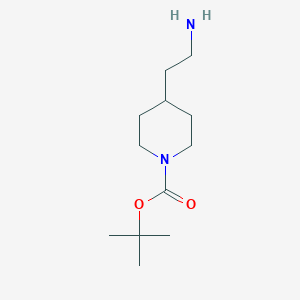

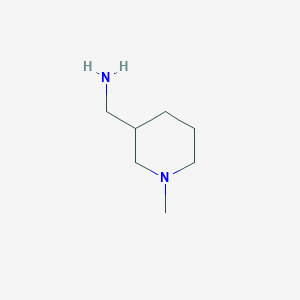

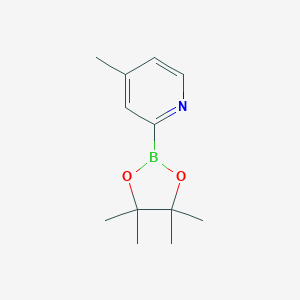

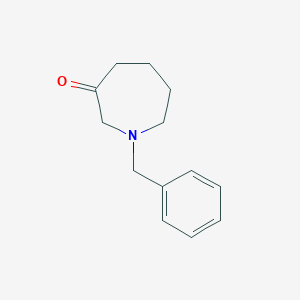

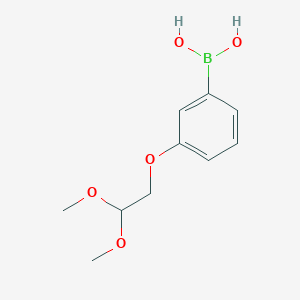

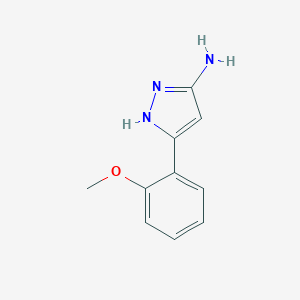

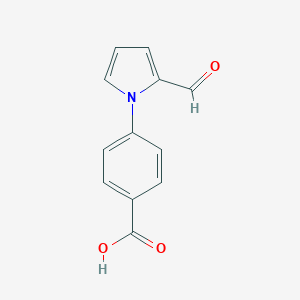

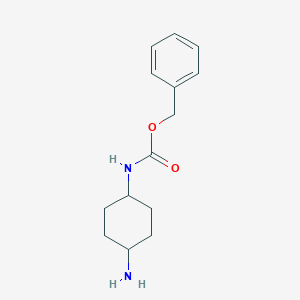

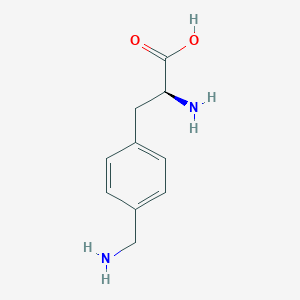

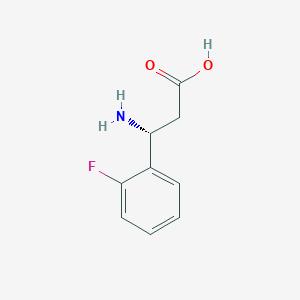

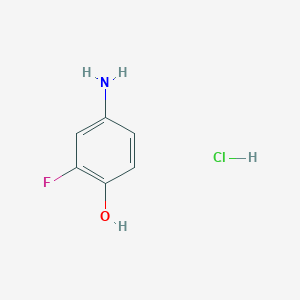

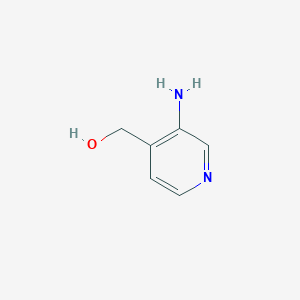

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。